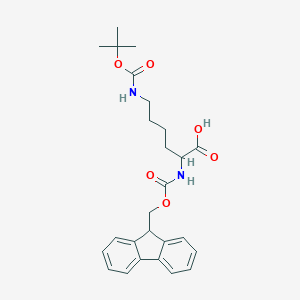

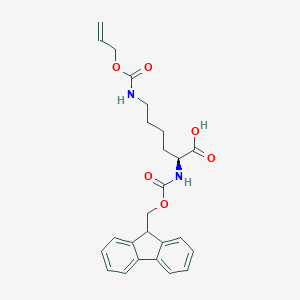

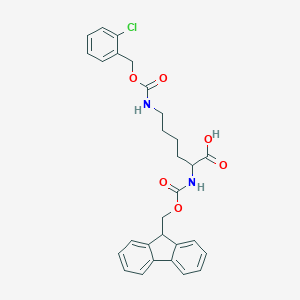

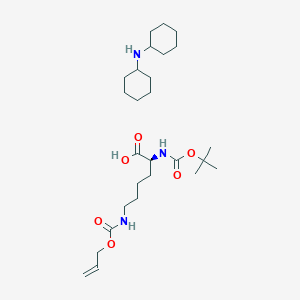

Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate

Vue d'ensemble

Description

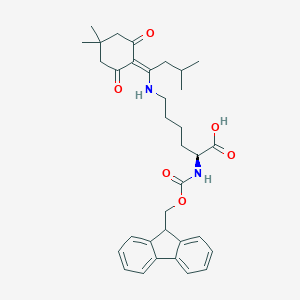

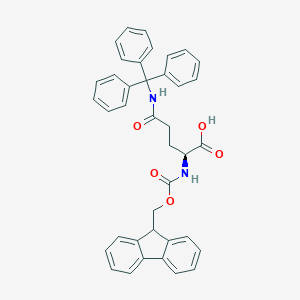

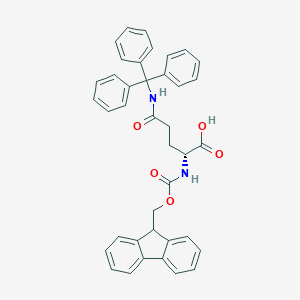

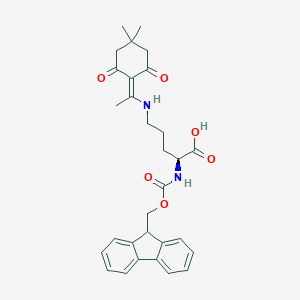

Synthesis Analysis

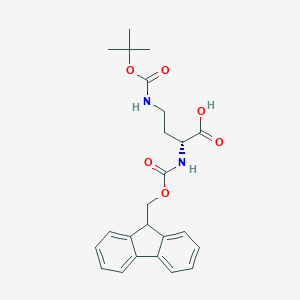

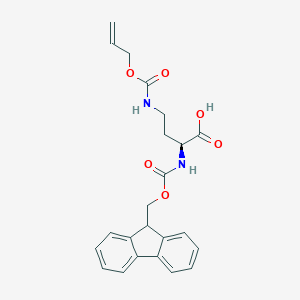

The synthesis of such a compound would likely involve the protection of the amino groups with the respective allyloxy carbonyl and tert-butoxycarbonyl groups, followed by the coupling of these with the hexanoic acid backbone. The exact methods and conditions would depend on various factors, including the specific reagents and catalysts used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carbonyl groups would likely result in regions of polarity within the molecule, while the alkyl chains would be relatively nonpolar .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would be largely determined by its functional groups. The amino groups could act as nucleophiles in substitution or addition reactions, while the carbonyl groups could be involved in condensation reactions or other reactions typical of carbonyl chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polarity of its functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule .Applications De Recherche Scientifique

-

Deprotection of the N-tert-butyloxycarbonyl (N-Boc) group

- Field : Organic Chemistry

- Application : This process is used for the selective deprotection of the N-Boc group from a structurally diverse set of compounds .

- Method : The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

- Results : This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

-

Synthesis of N-heterocycles via sulfinimines

- Field : Organic Chemistry

- Application : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .

- Method : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .

- Results : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

-

Deprotection of the N-tert-butyloxycarbonyl (N-Boc) group

- Field : Organic Chemistry

- Application : This process is used for the selective deprotection of the N-Boc group from a structurally diverse set of compounds .

- Method : The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

- Results : This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

-

Synthesis of N-heterocycles via sulfinimines

- Field : Organic Chemistry

- Application : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .

- Method : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .

- Results : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

-

Deprotection of the N-tert-butyloxycarbonyl (N-Boc) group

- Field : Organic Chemistry

- Application : This process is used for the selective deprotection of the N-Boc group from a structurally diverse set of compounds .

- Method : The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

- Results : This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

-

Synthesis of N-heterocycles via sulfinimines

- Field : Organic Chemistry

- Application : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .

- Method : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .

- Results : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Safety And Hazards

Orientations Futures

Future research on this compound could potentially explore its synthesis, properties, and potential applications in more detail. This could include studies to optimize its synthesis, investigations of its reactivity and behavior in various conditions, and assessments of its potential uses in fields such as organic synthesis or medicinal chemistry .

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O6.C12H23N/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVAVNGGMCSJEA-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584949 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-L-lysine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate | |

CAS RN |

110637-52-0 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-L-lysine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.